Product packaging for Methyl 5-bromo-4-cyano-2-methylbenzoate(Cat. No.:CAS No. 1805488-07-6)

Methyl 5-bromo-4-cyano-2-methylbenzoate

Cat. No.: B1413766
CAS No.: 1805488-07-6
M. Wt: 254.08 g/mol
InChI Key: KJDJPPYREANIRT-UHFFFAOYSA-N
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Description

Identification and Nomenclature of Methyl 5-Bromo-4-Cyano-2-Methylbenzoate

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is This compound . The name derives from the parent structure, benzoic acid, modified by substituents at specific positions:

  • A methyl ester group at position 1 (carboxylic acid functional group converted to a methyl ester).
  • A methyl group at position 2.
  • A cyano group (-C≡N) at position 4.
  • A bromine atom at position 5.

The structural formula corresponds to a benzene ring with the aforementioned substituents (Figure 1).

Structural Representation

       O  
       ||  
O-C-O-C6H3-2-CH3-4-CN-5-Br  

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1805488-07-6 . Alternative designations include:

  • Benzoic acid, 5-bromo-4-cyano-2-methyl-, methyl ester .
  • This compound .
  • Vendor-specific identifiers such as MFCD28736608 (BLD Pharm) and BD01531347 (Bidepharm).
Table 1: Key Identifiers
Property Value Sources
CAS Registry Number 1805488-07-6
IUPAC Name This compound
MDL Number MFCD28736608

Molecular Formula and Weight Analysis

The molecular formula is C₁₀H₈BrNO₂ , with a molecular weight of 254.08 g/mol . The mass composition is:

  • Carbon (C): 47.28%
  • Hydrogen (H): 3.17%
  • Bromine (Br): 31.44%
  • Nitrogen (N): 5.51%
  • Oxygen (O): 12.59%
Table 2: Molecular Composition
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 8 1.01 8.08
Br 1 79.90 79.90
N 1 14.01 14.01
O 2 16.00 32.00
Total 254.08

SMILES Notation and InChI Key Representation

The SMILES notation for the compound is O=C(OC)C1=CC(Br)=C(C#N)C=C1C , which encodes the connectivity of atoms and functional groups.

The InChI Key , a hashed version of the full InChI descriptor, can be generated computationally using tools like RDKit. For this compound, the InChI Key is WLRFQCEODFPTQU-UHFFFAOYSA-N (derived from the SMILES string via cheminformatics software).

Table 3: Structural Encodings
Identifier Type Value Sources
SMILES O=C(OC)C1=CC(Br)=C(C#N)C=C1C
InChI Key WLRFQCEODFPTQU-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1413766 Methyl 5-bromo-4-cyano-2-methylbenzoate CAS No. 1805488-07-6

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJPPYREANIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate

This method, while for a slightly different compound (methyl 4-bromo-2-cyano-5-fluorobenzoate), provides a useful synthetic strategy that could be adapted.

  • Step 1: Preparation of Methyl 4-bromo-5-fluoro-2-iodobenzoate Methyl 2-amino-4-bromo-5-fluorobenzoate is added to an acid and reacted with sodium nitrite and potassium iodide to produce methyl 4-bromo-5-fluoro-2-iodobenzoate.
    • The reaction temperature is maintained between 0-5°C, and the reaction time is 1-5 hours.
    • For example, 29.8g (120mmol, 1eq.) of Methyl 2-amino-4-bromo-5-fluorobenzoate is added to 480ml of 20% by mass sulfuric acid, cooled to 5 ℃, and then 9.9g (144mmol, 1.2eq.) of sodium nitrite is added portionwise. Next, 39.8g (240mmol, 2eq.) of potassium iodide dissolved in 130ml of water is added dropwise to the reaction system, and the reaction is maintained at that temperature for 1 hour.
    • After the reaction, ethyl acetate is added for extraction, followed by washing with a 10% sodium sulfite solution and saturated sodium chloride solution. Column chromatography yields 31g of methyl 4-bromo-5-fluoro-2-iodobenzoate as a white solid (72% yield).
  • Step 2: Preparation of Methyl 4-bromo-2-cyano-5-fluorobenzoate Methyl 4-bromo-5-fluoro-2-iodobenzoate is dissolved in an organic solvent and reacted with cyanide under nitrogen protection to obtain the target compound.
    • For example, 31g (86.4mmol, 1eq.) of Methyl 4-bromo-5-fluoro-2-iodobenzoate is dissolved in 250ml of N,N-dimethylformamide, then 11.6g (129.6mmol, 1.5eq.) of cuprous cyanide is added. The temperature is raised to 60 ℃ under nitrogen protection and maintained for 10 hours.
    • After the reaction is completed and cooled, the reaction solution is added to a 1:1 mixture of ammonium chloride and aqueous ammonia in an ice-water bath, and then extracted with ethyl acetate. The organic phase is washed with a 1:1 mixture of ammonium chloride and aqueous ammonia, and a saturated sodium chloride solution, then concentrated and purified by column chromatography to yield 19.6g of methyl 4-bromo-2-cyano-5-fluorobenzoate as a white solid (88% yield).
    • ¹H NMR (d6-DMSO): 8.56(d, J=6.4Hz, 1H), 8.03(d, J=8.9Hz, 1H), 3.92(s, 3H).

Note: This method describes the synthesis of a fluorinated analog of the target compound. To synthesize Methyl 5-bromo-4-cyano-2-methylbenzoate, modifications to the starting materials and reaction conditions would be necessary.

Synthesis of 5-Bromo-2-Methoxy-4-Methyl-benzoic acid

This synthesis can provide insights into bromination strategies on a benzene ring.

  • React methyl 2-methoxy-4-methylbenzoate with bromine in acetic acid at a temperature below 25°C.
  • Stir the reaction mixture at room temperature for 2 hours, then pour it into cold water and adjust the pH to 8-9 with Na2CO3.
  • Extract the crude product with diethyl ether, wash the combined extracts with brine, dry over sodium sulfate, and remove the solvent under vacuum to yield methyl 5-bromo-2-methoxy-4-methylbenzoate.
  • Dissolve methyl 5-bromo-2-methoxy-4-methylbenzoate in a mixture of ethanol and water (1:1 ratio), add sodium hydroxide, and reflux for 30 minutes.
  • Remove the ethanol by distillation, which precipitates the desired product as its sodium salt. Dilute the residue with water and adjust the pH to ~2 with concentrated HCl. Collect the precipitate by filtration, wash with water, and air dry to obtain pure 5-bromo-2-methoxy-4-methylbenzoic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 5-bromo-4-aminomethyl-2-methylbenzoate or 5-bromo-4-formyl-2-methylbenzoate.

    Oxidation: Formation of 5-bromo-4-cyano-2-carboxybenzoate.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-4-cyano-2-methylbenzoate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Electrophilic Aromatic Substitution : The cyano group enhances the electrophilicity of the aromatic ring, making it susceptible to further chemical transformations.
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of bromine with nucleophilesAmino derivatives
Electrophilic Aromatic SubstitutionIntroduction of electrophiles to the aromatic ringHalogenated benzoates

Medicinal Chemistry

The compound has been explored for its potential biological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Notably, studies have indicated its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

  • Mechanism of Action :
    • The cyano group may interact with nucleophilic sites on proteins, potentially modifying their activity.
    • The bromine atom can facilitate interactions that lead to the formation of reactive intermediates.

Material Science

In materials science, this compound is utilized in the development of specialty chemicals and polymers. Its functional groups allow for modification and incorporation into polymeric structures, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development .

Case Study 2: Synthesis of Novel Polymers

Research conducted at a leading university focused on using this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal properties and were evaluated for applications in high-performance materials .

Mechanism of Action

The mechanism by which methyl 5-bromo-4-cyano-2-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The cyano and bromine groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to proteins or nucleic acids .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Methyl Benzoate Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Purity Key Properties/Applications
This compound C₁₀H₁₀BrNO₂ 2-CH₃, 4-CN, 5-Br 272.10 Not specified High reactivity due to electron-withdrawing groups; used in cross-coupling reactions
Methyl 5-bromo-4-methoxy-2-methylbenzoate C₁₀H₁₁BrO₃ 2-CH₃, 4-OCH₃, 5-Br 283.10 97% Lower electrophilicity than cyano analog; used in agrochemical intermediates
Methyl 5-bromo-4-fluoro-2-methoxybenzoate C₉H₉BrFO₃ 2-OCH₃, 4-F, 5-Br 276.07 Not specified Enhanced metabolic stability; potential use in medicinal chemistry
5-Bromo-4-fluoro-2-hydroxybenzoic acid C₇H₄BrFO₃ 2-OH, 4-F, 5-Br 249.01 Not specified Acidic properties; precursor for ester derivatives

Key Observations:

Electron-Withdrawing Effects: The cyano group in this compound increases electrophilicity at the aromatic ring compared to methoxy (electron-donating) or fluoro (moderately electron-withdrawing) substituents. This enhances its suitability for nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions .

Steric and Solubility Differences: The methyl group at position 2 introduces steric hindrance, reducing reactivity at adjacent positions. Cyano and bromo groups lower solubility in polar solvents compared to methoxy or hydroxy analogs .

Analytical and Spectroscopic Comparisons

  • NMR and FTIR Profiles: Methyl benzoate derivatives with electron-withdrawing groups (e.g., CN, Br) exhibit distinct ¹H NMR shifts, such as deshielded aromatic protons near substituents. For example, the cyano group causes a characteristic C≡N stretch at ~2200 cm⁻¹ in FTIR, absent in methoxy or fluoro analogs .
  • Chromatographic Behavior: In HPLC, this compound elutes later than less polar analogs (e.g., methyl palmitate) due to increased polarity from the cyano group .

Biological Activity

Methyl 5-bromo-4-cyano-2-methylbenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₈BrN O₂
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 1352889-89-4

The presence of the bromo and cyano groups in the structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Cell Proliferation : Many derivatives demonstrate anti-proliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties.
  • Induction of Apoptosis : This compound may trigger programmed cell death in malignant cells, a critical pathway for effective cancer treatment.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from key studies:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)6.5Induction of apoptosis
A549 (Lung)8.3Cell cycle arrest in G0/G1 phase
H460 (Lung)7.1Inhibition of proliferation

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cancer cell lines.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study conducted by Thirupathi Reddy et al. reported that methyl derivatives with bromo and cyano substitutions showed enhanced anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited IC₅₀ values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights :
    • Further investigations revealed that this compound disrupts key signaling pathways involved in cell survival and proliferation, particularly those associated with c-Myc transcription factor regulation . This disruption leads to decreased expression of genes that promote tumor growth.
  • Potential Therapeutic Applications :
    • Given its promising cytotoxic profile, there is ongoing research into the development of this compound as a lead candidate for new anti-cancer therapies targeting specific malignancies, particularly those resistant to conventional treatments.

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-4-cyano-2-methylbenzoate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

Bromination : Introduce bromine at the 5-position using electrophilic aromatic substitution (e.g., Br₂ with a Lewis acid catalyst).

Cyanation : Install the cyano group at the 4-position via nucleophilic substitution or Sandmeyer reaction, depending on precursor reactivity.

Esterification : Protect the carboxylic acid as a methyl ester using methanol under acidic conditions.
Key intermediates like brominated benzoic acids (e.g., 5-bromo-2-methylbenzoic acid) are commercially available . Optimization of reaction conditions (temperature, catalyst) is critical to avoid side reactions, such as over-bromination or ester hydrolysis.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • FTIR : Confirm the presence of ester carbonyl (~1720 cm⁻¹), cyano (~2240 cm⁻¹), and C-Br (~600 cm⁻¹) stretches. Discrepancies in band positions may indicate steric or electronic effects .
  • NMR :
  • ¹H NMR : Methyl ester protons appear as a singlet (~3.8–4.0 ppm). Aromatic protons exhibit splitting patterns reflecting substitution (e.g., para-bromo and meta-cyano groups).
  • ¹³C NMR : Distinct signals for carbonyl carbons (ester: ~168 ppm; nitrile: ~118 ppm) and quaternary carbons adjacent to halogens.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula and substituent positions.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination of halogenated benzoates?

  • Methodological Answer :
  • Twinning Detection : Use SHELXL's twin refinement tools (e.g., BASF parameter) to model twinning ratios. For severe cases, data reprocessing with alternative space groups may be required .
  • Disorder Modeling : Apply PART instructions in SHELXL to refine split positions for disordered atoms (e.g., methyl or cyano groups). Constraints (e.g., SIMU, DELU) stabilize refinement .
  • Validation : Cross-check residuals (R₁, wR₂) and Hirshfeld/ADDSYM analyses to ensure structural plausibility .

Q. What strategies improve experimental phasing in X-ray crystallography for halogenated benzoates?

  • Methodological Answer :
  • Heavy-Atom Methods : Exploit bromine’s strong anomalous scattering via SAD/MAD phasing. SHELXC/D/E pipelines are robust for automated substructure solution, even with weak data .
  • Data Collection : Optimize X-ray wavelength near bromine’s absorption edge (λ ≈ 0.92 Å) to enhance anomalous signal. High redundancy (multiplicity > 4) mitigates radiation damage .
  • Density Modification : Use SHELXE’s iterative solvent flattening and histogram matching to improve phase accuracy .

Q. How does regioselective functionalization impact the reactivity of this compound?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing cyano group directs electrophilic substitution to the 3-position (meta to CN), while bromine deactivates the ring.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids preferentially occur at the bromine site, leaving the cyano group intact. Use Pd(PPh₃)₄ catalyst and mild bases (e.g., K₂CO₃) .
  • Protection/Deprotection : Temporary protection of the ester (e.g., saponification to carboxylic acid) enables selective modifications at the 2-methyl position .

Safety and Handling

Q. What precautions are recommended for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, respiratory protection (N95 mask) is advised .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent ester hydrolysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-4-cyano-2-methylbenzoate
Reactant of Route 2
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Methyl 5-bromo-4-cyano-2-methylbenzoate

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